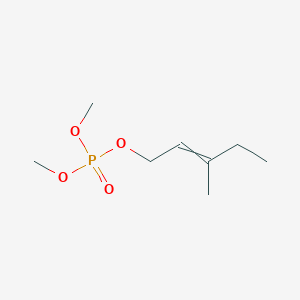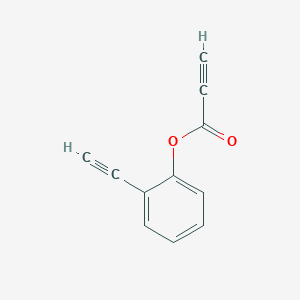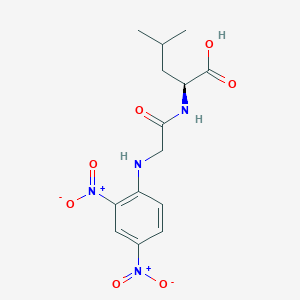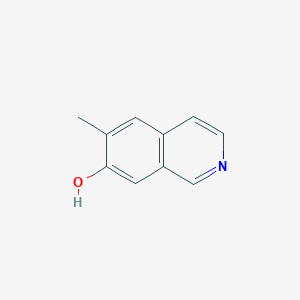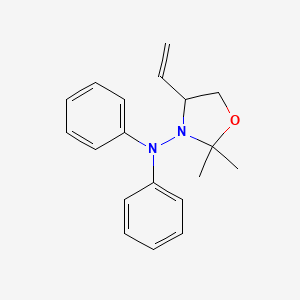
4-Ethenyl-2,2-dimethyl-N,N-diphenyl-1,3-oxazolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethenyl-2,2-dimethyl-N,N-diphenyl-1,3-oxazolidin-3-amine is a complex organic compound characterized by its unique oxazolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-2,2-dimethyl-N,N-diphenyl-1,3-oxazolidin-3-amine typically involves the reaction of appropriate amines with oxazolidine derivatives under controlled conditions. One common method involves the use of 2,2-dimethyl-1,3-oxazolidine as a starting material, which is then reacted with N,N-diphenylamine in the presence of a suitable catalyst to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
4-Ethenyl-2,2-dimethyl-N,N-diphenyl-1,3-oxazolidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ethenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include oxazolidinones, amine derivatives, and substituted oxazolidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Ethenyl-2,2-dimethyl-N,N-diphenyl-1,3-oxazolidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Ethenyl-2,2-dimethyl-N,N-diphenyl-1,3-oxazolidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-2,2-diphenyl-4-{4-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-piperidinyl}butanamide: This compound shares structural similarities but differs in its functional groups and biological activities.
Indole Derivatives: These compounds also exhibit diverse biological activities and are used in various therapeutic applications.
Uniqueness
4-Ethenyl-2,2-dimethyl-N,N-diphenyl-1,3-oxazolidin-3-amine is unique due to its specific oxazolidine ring structure and the presence of ethenyl and diphenyl groups, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
652156-82-6 |
|---|---|
Molecular Formula |
C19H22N2O |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
4-ethenyl-2,2-dimethyl-N,N-diphenyl-1,3-oxazolidin-3-amine |
InChI |
InChI=1S/C19H22N2O/c1-4-16-15-22-19(2,3)21(16)20(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h4-14,16H,1,15H2,2-3H3 |
InChI Key |
WWPYXEIMPGAKCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N(C(CO1)C=C)N(C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetonitrile,(tricyclo[2.2.1.02,6]hept-3-ylsulfonyl)-](/img/structure/B12518536.png)
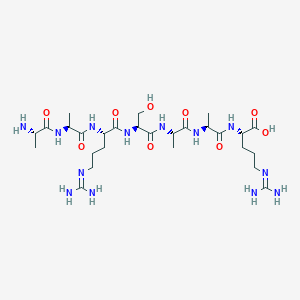
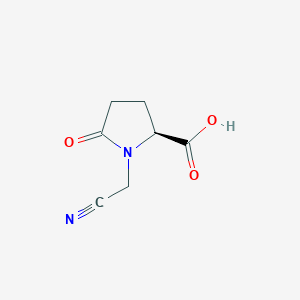
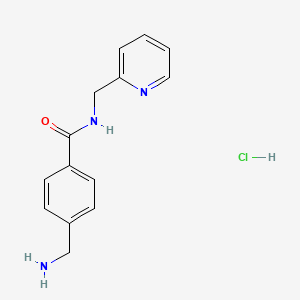
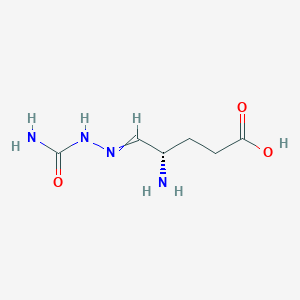
![2-Propanone, 1-(2R)-1,5-dioxaspiro[5.5]undec-2-yl-](/img/structure/B12518589.png)

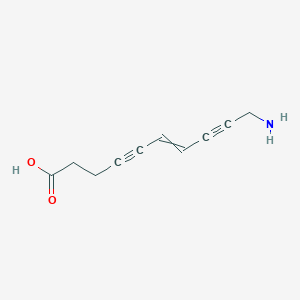
![3-Chloro-6H-benzo[c]chromen-6-one](/img/structure/B12518615.png)
